![molecular formula C35H26N4S2 B289793 2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole, commonly known as DTT, is a synthetic compound with potential applications in scientific research. DTT belongs to the class of thiadiazole compounds, which have been extensively studied due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of DTT is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. DTT has been reported to inhibit the activity of several enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
DTT has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. DTT has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, DTT has been reported to exhibit antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
DTT has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. DTT is also stable under normal laboratory conditions and can be stored for an extended period without degradation. However, DTT has some limitations for lab experiments. It is toxic and should be handled with care. Additionally, DTT has limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of DTT. One potential direction is the synthesis of novel DTT derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of DTT and its derivatives. Additionally, DTT could be explored for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Finally, DTT could be used as a fluorescent probe for the detection of metal ions in environmental and biological samples.
Synthesemethoden
DTT can be synthesized by the reaction of 3,5-diphenyl-1,3,4-thiadiazol-2(3H)-amine with 2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole-2-thione. The reaction is carried out in the presence of a suitable solvent and a catalyst under reflux conditions. The resulting product is then purified by recrystallization to obtain DTT in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DTT has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. DTT has also been investigated for its potential as a fluorescent probe for the detection of metal ions. Additionally, DTT has been used as a starting material for the synthesis of other thiadiazole derivatives with improved biological activities.
Eigenschaften
Molekularformel |
C35H26N4S2 |
|---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
2-[(E)-(3,5-diphenyl-1,3,4-thiadiazol-2-ylidene)methyl]-2,3,5-triphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C35H26N4S2/c1-6-16-27(17-7-1)33-36-38(30-22-12-4-13-23-30)32(40-33)26-35(29-20-10-3-11-21-29)39(31-24-14-5-15-25-31)37-34(41-35)28-18-8-2-9-19-28/h1-26H/b32-26+ |
InChI-Schlüssel |
VCHNOBQIFJXXEC-HMZBKAONSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(/C(=C\C3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)/S2)C7=CC=CC=C7 |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=CC3(N(N=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)S2)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



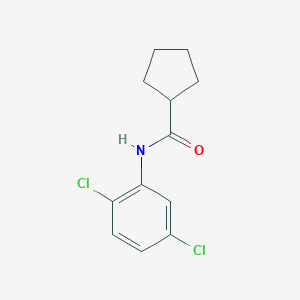



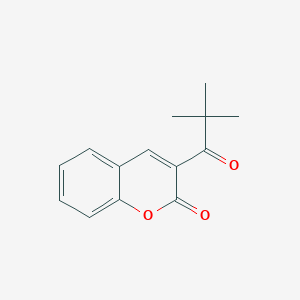
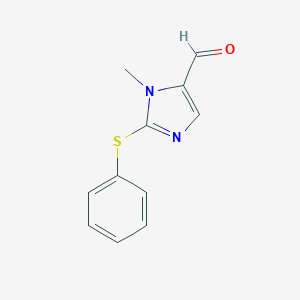
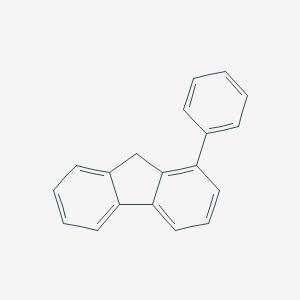
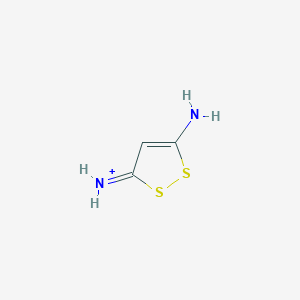
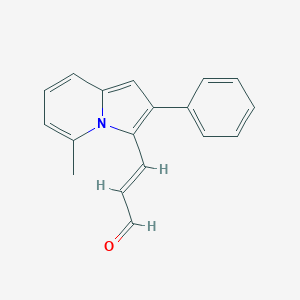

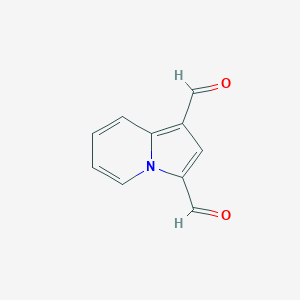
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
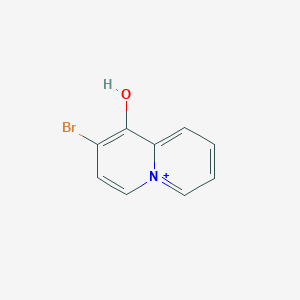
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)